molecular formula C8H9ClS B3034970 1-(Chloromethyl)-2-(methylsulfanyl)benzene CAS No. 26190-68-1

1-(Chloromethyl)-2-(methylsulfanyl)benzene

Cat. No.: B3034970
CAS No.: 26190-68-1
M. Wt: 172.68 g/mol
InChI Key: JAKXLOFPUFLDDK-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H9ClS It is a derivative of benzene, where a chloromethyl group and a methylsulfanyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)-2-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-(methylsulfanyl)benzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new compounds.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions, where the chloromethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane are typical conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is a standard reagent for reduction reactions.

Major Products

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Major products are sulfoxides and sulfones.

    Reduction: The primary product is 2-(methylsulfanyl)toluene.

Scientific Research Applications

1-(Chloromethyl)-2-(methylsulfanyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.

    Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the synthesis of biologically active compounds.

    Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biochemical pathways.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-(methylsulfanyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation reactions, the methylsulfanyl group is oxidized to form sulfoxides or sulfones, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-3-(methylsulfanyl)benzene: Similar structure but with different positional isomerism.

    1-(Chloromethyl)-4-(methylsulfanyl)benzene: Another positional isomer with distinct chemical properties.

    2-(Chloromethyl)-1-(methylsulfanyl)benzene: Similar functional groups but different arrangement on the benzene ring.

Uniqueness

1-(Chloromethyl)-2-(methylsulfanyl)benzene is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. The position of the chloromethyl and methylsulfanyl groups on the benzene ring affects the compound’s chemical behavior, making it suitable for particular synthetic and industrial applications.

Properties

IUPAC Name

1-(chloromethyl)-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKXLOFPUFLDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26190-68-1
Record name 1-(chloromethyl)-2-(methylsulfanyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Hydroxymethyl-1-methylthiobenzene (3.3 g, 21 mmol) is dissolved in 20 ml of absolute CH2Cl2 under an argon atmosphere. A solution of SOCl2 (2.6 g, 21 mmol) in 10 ml of absolute CH2Cl2 is added dropwise with stirring to this initial mixture in the course of 15 min, first under reflux, then at an internal temperature of 30° C. The reaction mixture is stirred under reflux for 2.25 h. The reaction mixture is concentrated and the oily crude product is purified by bulb tube distillation (7.9×10−2 mbar, 125-140° C.): colorless oil; yield: 3.3 g (88%).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
initial mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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